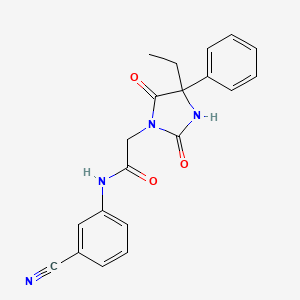![molecular formula C28H25N3O3 B1224301 (5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224301.png)
(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-5-[[1-(phenylmethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]-1,3-diazinane-2,4,6-trione is a member of quinolines.
Applications De Recherche Scientifique
1. Molecular Structure Studies
Studies have been conducted on the molecular structure of derivatives related to the chemical compound . For instance, a computational and experimental study on the molecular structure of Benzo[g]pyrimido[4,5-b]quinoline derivatives, which are structurally related, has been undertaken. This study involved methods such as FT-IR, NMR, GC-MS, and X-ray diffraction, demonstrating the effectiveness of these techniques in analyzing such compounds (Trilleras et al., 2017).
2. Synthesis and Structural Analysis
The synthesis of related compounds, such as dibenzyltin(IV) complexes of quinoline derivatives, has been reported. These complexes have been characterized using various methods including NMR, IR spectroscopy, and X-ray diffraction, highlighting the diverse approaches in synthesizing and analyzing structurally complex molecules (Baul et al., 2006).
3. Novel Compound Synthesis
Research into novel compounds related to the chemical has been conducted. For example, novel thiazolidinone analogues were synthesized and evaluated for their biological activities, showcasing the potential of such compounds in various applications (Adhikari et al., 2012).
4. Development of Heterocyclic Compounds
The development of heterocyclic compounds with potential biological activities, such as 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts, has been explored. This research indicates the versatility of these compounds in creating new molecular structures with potential applications (Tolkunov et al., 2013).
5. Studies on Ruthenium Complexes
Investigations into ruthenium complexes based on quinoline derivatives have been carried out, with a focus on their application in polymerization processes. This highlights the use of such compounds in industrial and chemical processes (Pump et al., 2015).
Propriétés
Nom du produit |
(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
|---|---|
Formule moléculaire |
C28H25N3O3 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H25N3O3/c1-19-8-5-6-12-24(19)31-27(33)23(26(32)29-28(31)34)17-21-13-14-25-22(16-21)11-7-15-30(25)18-20-9-3-2-4-10-20/h2-6,8-10,12-14,16-17H,7,11,15,18H2,1H3,(H,29,32,34)/b23-17- |
Clé InChI |
QGPFSAWVISDZSY-QJOMJCCJSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC4=C(C=C3)N(CCC4)CC5=CC=CC=C5)/C(=O)NC2=O |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)N(CCC4)CC5=CC=CC=C5)C(=O)NC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)



![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)

![N-[4-(1-pyrrolidinyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1224226.png)
![N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)


![3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide](/img/structure/B1224239.png)

![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)